![molecular formula C17H20ClNO B3379952 4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol hydrochloride CAS No. 1795188-98-5](/img/structure/B3379952.png)

4-([1,1'-Biphenyl]-4-yl)piperidin-4-ol hydrochloride

Vue d'ensemble

Description

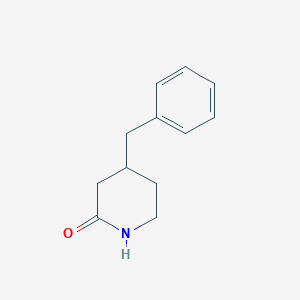

The compound “4-([1,1’-Biphenyl]-4-yl)piperidin-4-ol hydrochloride” is an organic chemical. It is also known as 4-Piperidin-4-ylmethyl-phenol hydrochloride . The empirical formula of the compound is C12H17NO · HCl . The compound is in solid form .

Synthesis Analysis

The synthesis of similar compounds involves the use of zinc/acetic acid for the reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES string OC1=CC=C(C=C1)CC2CCNCC2.Cl . The InChI key for the compound is IMFFPSRYOCGSDG-UHFFFAOYSA-N .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can undergo a conjugate reduction of dihydropyridones using zinc/acetic acid . It can also participate in a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .Physical And Chemical Properties Analysis

The compound is a solid . The molecular weight of the compound is 227.73 . The compound’s SMILES string is OC1=CC=C(C=C1)CC2CCNCC2.Cl , and its InChI key is IMFFPSRYOCGSDG-UHFFFAOYSA-N .Mécanisme D'action

Target of Action

The primary target of 4-(4-phenylphenyl)piperidin-4-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .

Biochemical Pathways

The compound’s interaction with the CCR5 receptor affects the pathway of HIV-1 entry into cells . Specifically, it prevents macrophagetropic (R5) HIV-1 strains from infecting cells that express the CCR5 receptor .

Result of Action

The compound’s action results in the blockade of the CCR5 receptor, which can prevent HIV-1 infections .

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using BPPH in lab experiments is its high potency and selectivity. It has been found to exhibit significant activity at low concentrations, which makes it an attractive candidate for drug development. However, one of the limitations of using BPPH in lab experiments is its limited solubility in organic solvents, which may affect its bioavailability and pharmacokinetics.

Orientations Futures

There are several potential future directions for research on BPPH. One area of interest is the development of novel antidepressant and anxiolytic agents based on the structure of BPPH. Another area of interest is the investigation of the potential use of BPPH in the treatment of neurological disorders such as epilepsy and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of BPPH and its potential interactions with other drugs.

Applications De Recherche Scientifique

BPPH has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant analgesic, anti-inflammatory, and anticonvulsant properties. BPPH has also been investigated for its potential use as an antidepressant and anxiolytic agent.

Safety and Hazards

The compound is classified as a Category 2 skin irritant, meaning it can cause irritation upon contact . It is also categorized as a Category 2 eye irritant, indicating that it can cause serious eye irritation if it comes into contact with the eyes . It is recommended to avoid breathing dust and contact with skin and eyes . Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Propriétés

IUPAC Name |

4-(4-phenylphenyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO.ClH/c19-17(10-12-18-13-11-17)16-8-6-15(7-9-16)14-4-2-1-3-5-14;/h1-9,18-19H,10-13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVAWOIEOOXARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=C(C=C2)C3=CC=CC=C3)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(4-Tert-butylphenyl)methyl]sulfanyl}acetic acid](/img/structure/B3379913.png)

![2-[(3-Methylphenyl)methoxy]acetic acid](/img/structure/B3379931.png)

![5-Oxo-4H,5H,6H,7H,8H-furo[3,2-B]azepine-3-carboxylic acid](/img/structure/B3379985.png)

![1-{4-[(2-Chloroquinolin-3-yl)methoxy]-3-methoxyphenyl}ethan-1-one](/img/structure/B3379990.png)